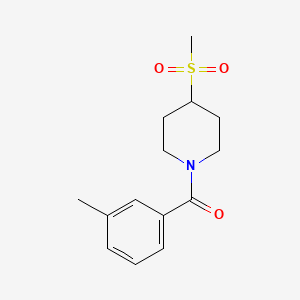

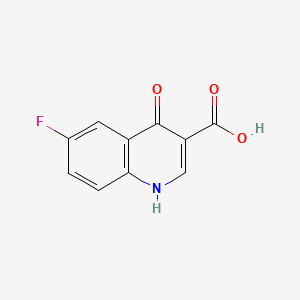

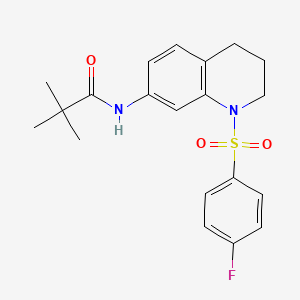

N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole compounds can be greatly affected by substituents on a particular position of the thiazole ring .

Synthesis Analysis

The synthesis of thiazole compounds often involves the condensation of certain precursors followed by various chemical reactions . For example, one method involves the condensation of a formylphenoxy compound with cyanoacetic hydrazide, followed by heterocyclization with acetylacetone .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They resemble pyridine and pyrimidine in their physico-chemical properties .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions due to the presence of sulfur and nitrogen in the ring. The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Physical And Chemical Properties Analysis

Thiazoles have properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . Substituents at position-2 and -4 may alter these properties and shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique

Development of Quality Control Methods

Researchers developed quality control techniques for the closely related compound N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, showing its potential as an anticonvulsant. The study involved developing methods for identification, determining impurities, and quantitative determination to standardize the substance for medical application, indicating the importance of thorough quality control in drug development (Sych et al., 2018).

Physico-Chemical Study for Solubility and Distribution

A physico-chemical study on a bioactive compound closely resembling the one measured its saturated vapor pressure, solubility in various solvents, and distribution coefficients. This research provides insights into the compound's behavior in different environments, essential for formulation development (Ol’khovich et al., 2017).

Synthesis and Evaluation of Antibacterial Activity

Novel sulfonamides containing a 2-amino-1,3-thiazole fragment were synthesized and evaluated for antibacterial activity, showcasing the methodology for creating compounds with potential biomedical applications (Rafiee Pour et al., 2019).

Nanoparticles and Nanocrystals Synthesis

A study focused on synthesizing and characterizing nanoparticles and nanocrystals of a bidentate nickel(II) complex derived from a similar nitrobenzamide compound. The research outlines the compound's potential in nanotechnology applications (Saeed et al., 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN3O3S/c19-13-7-5-12(6-8-13)18-21-14(11-26-18)9-10-20-17(23)15-3-1-2-4-16(15)22(24)25/h1-8,11H,9-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEMYPMVWINRID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

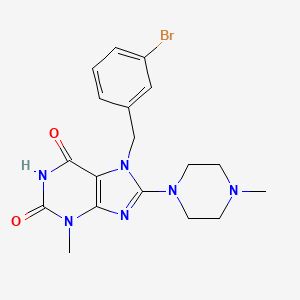

![2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2797602.png)

![1-Methyl-1,8-diazaspiro[4.5]decane](/img/structure/B2797612.png)

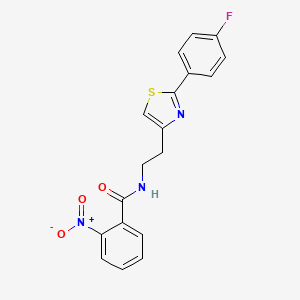

![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2797615.png)

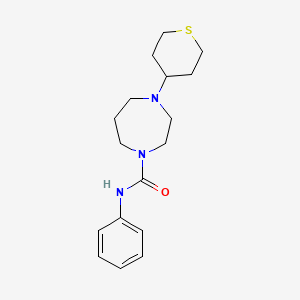

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2797620.png)

![2-(2-fluorobenzyl)-8-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797622.png)